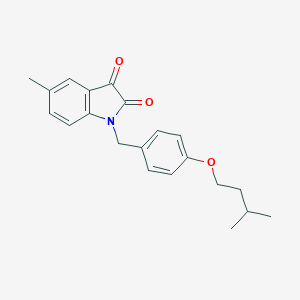

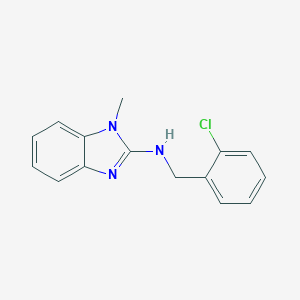

![molecular formula C22H25NO4 B366774 1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione CAS No. 620931-76-2](/img/structure/B366774.png)

1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione” is an indole derivative. Indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the methoxy and pentyloxy groups might participate in ether cleavage reactions under acidic conditions. The benzyl group could potentially undergo reactions at the benzylic position, such as free radical bromination or nucleophilic substitution .Aplicaciones Científicas De Investigación

Organic Synthesis: Benzylic Functionalization

The benzylic position of this compound is a prime site for various organic reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are fundamental in organic synthesis, allowing for the modification of the compound to produce derivatives with potential applications in drug development and materials science.

Medicinal Chemistry: Antimicrobial Activity

Indole derivatives, including this compound, have been studied for their antimicrobial properties . The presence of the indole ring system is known to contribute to biological activity, and modifications at the benzylic position can lead to new compounds with enhanced efficacy against a range of microbial pathogens.

Pharmacology: Indole Derivatives

The indole moiety is a common feature in many pharmacologically active compounds. Derivatives of indole, such as this compound, are of interest due to their diverse biological and clinical applications, including their potential use as anti-inflammatory, anticancer, and neuroprotective agents .

Catalysis: Suzuki-Miyaura Coupling

The benzylic position of this compound can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely applied in the formation of carbon-carbon bonds . This reaction is crucial for constructing complex organic molecules, including pharmaceuticals and polymers.

Agricultural Chemistry: Plant Hormone Analogues

Indole derivatives are structurally similar to plant hormones like indole-3-acetic acid, which is involved in plant growth and development. As such, this compound could be used to synthesize analogues that mimic or inhibit the action of natural plant hormones, with applications in agriculture and horticulture .

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs .

Direcciones Futuras

The future directions for research on this compound could include further exploration of its pharmacological activities, development of more efficient synthesis methods, and investigation of its mechanism of action. Additionally, studies could also focus on modifying its structure to improve its properties or activity .

Propiedades

IUPAC Name |

1-[(3-methoxy-4-pentoxyphenyl)methyl]-5-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-5-6-11-27-19-10-8-16(13-20(19)26-3)14-23-18-9-7-15(2)12-17(18)21(24)22(23)25/h7-10,12-13H,4-6,11,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPXHSNOWCSVKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

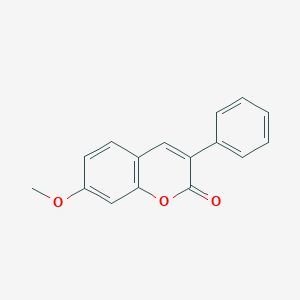

![2-fluoro-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B366692.png)

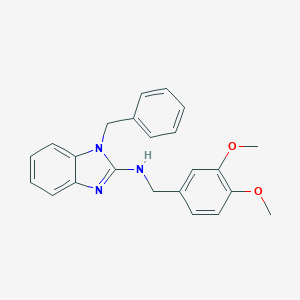

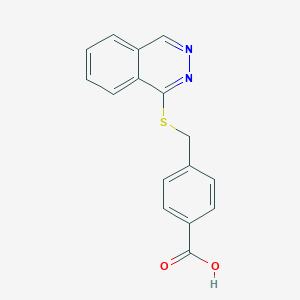

![(3,4-Dimethoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine](/img/structure/B366741.png)

![[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B366751.png)

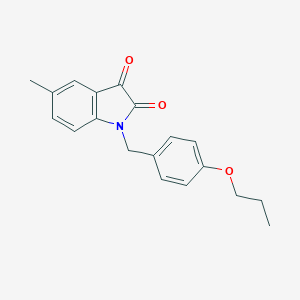

![Ethyl 4-{2-[(2-methoxyphenyl)carbamoyl]ethyl}piperazine-1-carboxylate](/img/structure/B366757.png)

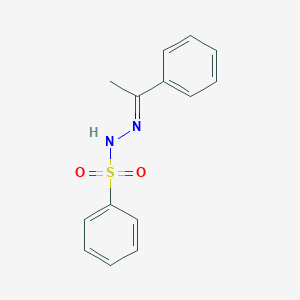

![2-[2-(hydroxymethyl)benzimidazolyl]-N-methyl-N-phenylacetamide](/img/structure/B366776.png)

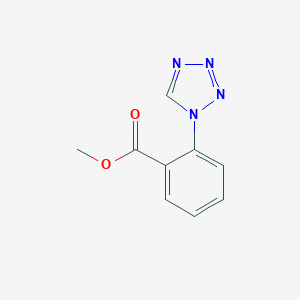

![3-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B366779.png)